molecular formula C11H16ClN B3043705 N-(Cyclopropylmethyl)-benzylamine hydrochloride CAS No. 908843-90-3

N-(Cyclopropylmethyl)-benzylamine hydrochloride

Cat. No. B3043705
CAS RN: 908843-90-3
M. Wt: 197.7 g/mol
InChI Key: XXVVIVCPCAGMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopropylmethyl)-benzylamine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. It is a white crystalline powder that is soluble in water and ethanol. This compound is primarily used in the synthesis of a variety of drugs, including antidepressants and antipsychotics.

Scientific Research Applications

Chemoselective Catalytic Processes

N-(Cyclopropylmethyl)-benzylamine hydrochloride plays a role in chemoselective catalytic processes. For instance, it is involved in the Pd-C catalytic N-debenzylation of benzylamines, offering a method to yield crystal amine hydrochlorides in high yields (Cheng et al., 2009). This chemical also facilitates the direct-reductive-amination (DRA) of benzaldehydes to produce N-monosubstituted benzylamine hydrochlorides, characterized by high chemoselectivity and yields (Xing et al., 2008).

Oxidation and Metabolic Fate

Research on the oxidation of this compound reveals insights into its metabolic pathways. Cytochrome P450-catalyzed oxidation of this compound results in various products, including cyclopropanone hydrate and 3-hydroxypropionaldehyde, shedding light on its metabolic fate and reaction mechanisms (Cerny & Hanzlik, 2006).

Inactivation of Monoamine Oxidase

Studies have shown that this compound and related compounds can inactivate monoamine oxidase (MAO). This inactivation involves complex biochemical interactions, contributing to the understanding of MAO's mechanism and its potential inhibition (Silverman & Yamasaki, 1984).

Cyclopalladation and Complex Formation

This compound is involved in cyclopalladation reactions. These reactions lead to the formation of various cyclopalladated complexes, useful in different chemical and pharmaceutical applications (Fuchita et al., 1995).

Pharmaceutical Applications

While excluding direct drug use and dosage information, it's notable that derivatives of this compound, like butenafine hydrochloride, have shown efficacy in treating dermatophytosis in animal studies, indicating potential pharmaceutical applications (Arika et al., 1990).

properties

IUPAC Name

N-benzyl-1-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVIVCPCAGMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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